Product packaging for Bicyclo[3.2.0]hept-3-en-6-one(Cat. No.:CAS No. 54074-60-1)

Bicyclo[3.2.0]hept-3-en-6-one

Cat. No.: B1601391
CAS No.: 54074-60-1
M. Wt: 108.14 g/mol
InChI Key: XBOYRBXLERDCAM-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-3-en-6-one (CAS 54074-60-1) is a versatile bicyclic ketone that serves as a fundamental building block in stereoselective organic synthesis. Its unique structure, featuring a carbonyl group and a carbon-carbon double bond attached to the same bridgehead carbon atom, confers high chemio-, regio-, and stereoselectivity in various transformations . This compound is a pivotal synthetic intermediate for several high-value target molecules. It is notably utilized in the practical, multistep synthesis of insect pheromones such as grandisol, a key component for protecting cotton crops, and lineatin . Furthermore, the this compound scaffold provides a strategic route to prostaglandin intermediates, which are crucial in medicinal chemistry, enabling the stereoselective construction of complex cyclopentanic structures like Corey lactone derivatives . The synthetic utility of this compound is well-documented in robust, checked procedures for preparing derivatives, underscoring its reliability and importance in research settings . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B1601391 Bicyclo[3.2.0]hept-3-en-6-one CAS No. 54074-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.0]hept-3-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOYRBXLERDCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513339
Record name Bicyclo[3.2.0]hept-3-en-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54074-60-1
Record name Bicyclo[3.2.0]hept-3-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.2.0]hept-3-en-6-one
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Synthetic Methodologies for Bicyclo 3.2.0 Hept 3 En 6 One and Derivatives

Bicyclization Reactions

Acid-Catalyzed Bicyclization of 3-Hydroxy-6-alkenoic Acids

A practical and general method for synthesizing bicyclo[3.2.0]hept-3-en-6-ones involves the acid-catalyzed bicyclization of 3-hydroxy-6-alkenoic acids. researchgate.netresearchgate.net This reaction is typically carried out using acetic anhydride (B1165640) and potassium acetate (B1210297), which facilitates the cyclization to furnish the desired bicyclic ketones in moderate to good yields. researchgate.netlookchem.com This approach has proven effective for preparing various methyl-substituted derivatives. researchgate.net

The mechanism of this acid-catalyzed bicyclization is believed to proceed through the formation of a mixed anhydride, followed by the generation of a ketene (B1206846) intermediate. This ketene then undergoes an intramolecular [2+2] cycloaddition to yield the bicyclo[3.2.0]hept-3-en-6-one core. orgsyn.org The process is initiated by the protonation of the hydroxyl group, leading to the formation of a carbocation, which can then undergo rearrangement to form the bicyclic framework. The use of acetic anhydride and potassium acetate has been shown to be effective for this transformation. researchgate.netoup.com This method generally produces the thermodynamically more stable endo-ene isomer with high selectivity. orgsyn.org

Optimization of this reaction has demonstrated its broad applicability for creating methyl-substituted derivatives at various positions on the five-membered ring. researchgate.net The reaction conditions are generally mild, starting at room temperature and then proceeding to reflux. orgsyn.org

The synthesis of 1,4-dimethylthis compound serves as a key example of this methodology and is a pivotal intermediate in the synthesis of natural products like grandisol (B1216609) and lineatin. researchgate.netresearchgate.net The precursor, 3,6-dimethyl-3-hydroxy-6-heptenoic acid, is subjected to treatment with acetic anhydride and potassium acetate. orgsyn.org The reaction mixture is stirred, and an exothermic reaction is typically observed before being brought to reflux to complete the cyclization. orgsyn.org This procedure provides a straightforward and selective route to the desired product in good yield and high purity. orgsyn.org

Table 1: Reaction details for the synthesis of 1,4-dimethylthis compound

ReactantReagentsConditionsYieldPurity
3,6-dimethyl-3-hydroxy-6-heptenoic acidAcetic anhydride, Potassium acetateRoom temperature to reflux, 2 hr79% ~99% orgsyn.org

Filifolone, a naturally occurring monoterpene, can also be synthesized using this bicyclization strategy. researchgate.netlookchem.com The synthesis starts with the efficient bicyclization of 3-hydroxy-3-methyl-6-heptenoic acid. researchgate.netlookchem.com The resulting intermediate, 4-methylthis compound, then undergoes geminal dimethylation to afford filifolone. researchgate.net This approach highlights the versatility of the acid-catalyzed cyclization in constructing substituted bicyclo[3.2.0]heptenone systems.

The synthesis of 3-ethylthis compound follows a similar protocol. chemicalbook.com The starting material, 4-Ethyl-3-hydroxyhept-6-enoic acid, is treated with acetic anhydride and potassium acetate. chemicalbook.com The reaction is initially stirred at room temperature and then heated to 130°C for several hours. chemicalbook.com After workup and purification by distillation, the desired product is obtained as a colorless to light yellow oily liquid with a yield of 51.6%. chemicalbook.com This compound is noted as an important intermediate, particularly for studies involving the separation of its enantiomers. chemicalbook.comgoogle.comjustia.com

Table 2: Synthesis of 3-ethylthis compound

Starting MaterialReagentsReaction Time & TemperatureYield
4-Ethyl-3-hydroxyhept-6-enoic acidAcetic anhydride, Potassium acetate1h at RT, then 4h at 130°C51.6% chemicalbook.com

Intramolecular Cyclization of α,β-Unsaturated Ketene Intermediates

An alternative and powerful method for the construction of the this compound skeleton involves the intramolecular [2+2] cycloaddition of vinylketene intermediates. escholarship.orgacs.org This approach often starts from α,β-unsaturated acid chlorides or cyclobutenones.

Thermolysis of 4-allyl-4-alkoxycyclobutenones in refluxing toluene (B28343) leads to the formation of bicyclo[3.2.0]hept-2-en-7-ones. escholarship.org The proposed mechanism involves an electrocyclic ring opening of the cyclobutenone to generate a vinylketene. This reactive intermediate then undergoes an intramolecular [2+2] cycloaddition between the ketene moiety and the non-conjugated allylic double bond to form the fused bicyclic system. escholarship.org This transformation provides a pathway to different isomers compared to the acid-catalyzed cyclization of hydroxy acids.

Synthesis from Bisallyl Acetals via Claisen Rearrangement and [2+2] Cycloaddition

A known method for constructing the bicyclo[3.2.0]heptane framework involves a sequence of Claisen rearrangement and [2+2] cycloaddition reactions starting from bisallyl acetals. This process typically involves three steps:

Claisen Rearrangement: A bisallyl acetal (B89532) is treated with an acid or an anhydride and an acid to induce a Claisen rearrangement, which results in the formation of an aldehyde. google.com

Knoevenagel Condensation: The aldehyde product from the first step is then heated with malonic acid. This step facilitates a Knoevenagel condensation to produce an α,β-unsaturated acid. google.com

[2+2] Cycloaddition: The final step involves heating the α,β-unsaturated acid with an anhydride and a tertiary amine. This condition promotes an intramolecular [2+2] cycloaddition reaction to yield the 4-5 fused bicyclic system characteristic of bicyclo[3.2.0]heptane derivatives. google.com

This sequence provides a pathway to synthesize compounds such as 3-ethylthis compound. google.com

Photochemical Cycloaddition Reactions

Photochemical methods, particularly [2+2] cycloadditions, are powerful tools for the synthesis of the bicyclo[3.2.0]heptane scaffold.

[2+2] Cycloaddition for Bicyclo[3.2.0]heptane Scaffold Construction

The intramolecular photochemical [2+2] cycloaddition is a key strategy for constructing the bicyclo[3.2.0]heptane core. This reaction can be catalyzed by various means, including organophotoredox catalysts and copper complexes. mdpi.comnih.gov The stereoselective synthesis of bicyclo[3.2.0]heptanes can be achieved through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com By employing chiral oxazolidinone auxiliaries attached to the bis-enone substrates, it is possible to obtain enantioenriched and highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.com The reaction, often mediated by eosin (B541160) Y and promoted by lithium bromide under visible light, has been studied both experimentally and computationally to understand its mechanism and stereochemical outcomes. mdpi.com A notable feature is that despite the potential for sixteen different stereoisomers from the four new stereocenters created, often only two are formed and isolated. mdpi.com

A study on the photochemical [2+2] cycloaddition of chiral 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) has also been explored to form related 3-oxabicyclo[3.2.0]heptane systems. nih.gov This research evaluated the influence of the halogen atom on the chemical yield and the facial diastereoselectivity of the cycloaddition. nih.gov

Catalyst/MediatorSubstrate TypeKey FeatureReference
Eosin Y / LiBrAryl bis-enones with chiral auxiliariesEnantioselective synthesis mdpi.com
Copper/BINAP complexNot specifiedHigh yields and diastereoselectivity nih.gov
Acetophenone (sensitizer)EnamidesSynthesis of 2-azabicyclo[3.2.0]heptanes acs.org

Intramolecular Photochemical Cyclization from Cycloheptadienols

While direct photochemical cyclization of cycloheptadienols to form this compound is not explicitly detailed in the provided context, the reverse reaction, the photochemical retro-[2+2] cycloaddition of bicyclo[3.2.0]heptane-based mechanophores to generate bis-enones, is reversible under photochemical conditions. nih.gov This suggests the feasibility of the forward reaction, where a suitably substituted cycloheptadienol could potentially undergo an intramolecular cyclization to form the bicyclo[3.2.0]heptanone skeleton.

Applications in Spiro[bicyclo[3.2.0]heptane-2,2'-mdpi.comnih.govdioxolan]-6-one Synthesis

The ketone functionality in bicyclo[3.2.0]hept-2-en-6-one can be protected to form a spirocyclic derivative, which serves as a versatile intermediate for further synthetic transformations. The synthesis of spiro[bicyclo[3.2.0]hept-2-ene-6,2'- mdpi.comnih.govdioxolane] is achieved by reacting bicyclo[3.2.0]hept-2-en-6-one with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene, with water removal using a Dean-Stark apparatus. This reaction proceeds with a high yield of 92%. dergipark.org.tr This protected ketone is a valuable intermediate for the synthesis of various cyclopentane-derived natural products. aminer.cnarkat-usa.org

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly gold(I) complexes, are effective catalysts for the cycloisomerization of enynes to form bicyclic systems.

Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

Gold(I)-catalyzed cycloisomerization of 1,6-enynes represents a powerful and atom-economical method for constructing various bicyclic scaffolds, including the bicyclo[3.2.0]heptene framework. researchgate.net The reaction proceeds through the formation of a bicyclic gold(I) carbene intermediate from the initial η²-alkyne gold(I) complex. acs.orgnih.gov This intermediate can then undergo different rearrangement pathways. While some 1,6-enynes lead to bicyclo[4.1.0]heptene or other rearranged products, specific substitution patterns on the enyne can direct the reaction towards the formation of the bicyclo[3.2.0]heptane skeleton. researchgate.netacs.orgnih.govbeilstein-journals.org However, for some terminal 1,6-enynes, the formation of bicyclo[3.2.0]heptenes has been deemed not feasible based on computational studies. acs.orgnih.gov The selectivity between different rearrangement pathways (e.g., exo- vs. endo-cleavage) is influenced by factors such as the substituents on the enyne and the nature of the tether connecting the alkyne and alkene moieties. acs.orgnih.gov

Catalyst SystemSubstrateProduct TypeKey FindingsReference
[JohnPhosAu(MeCN)]SbF₆N-sulfonamide tethered 1,6-enynesExo- and Endo-type 1,3-dienesTether influences selectivity. acs.org
(R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTf or AgNTf₂Heteroatom tethered 1,6-enynesBicyclo[4.1.0]heptene derivativesHighly substrate-dependent; excellent enantioselectivity for oxygen-tethered enynes. beilstein-journals.org
IPrAuNTf₂1,6-CyclohexenylalkyneBicyclo[3.2.1]oct-2-ene and Bicyclo[3.3.1]nonadienePathway (5-exo vs. 6-endo) depends on alkyne substitution. figshare.com

Platinum(II)-Catalyzed Cyclization in Azabicyclo[3.2.0]heptane Synthesis

A notable strategy for constructing the bicyclo[3.2.0]heptane skeleton involves the cycloisomerization of enynes. taltech.ee In the synthesis of azabicyclo[3.2.0]heptane derivatives, platinum(II) chloride (PtCl2) has been effectively utilized as a catalyst. taltech.ee This method involves the cyclization of enantiopure enynes to yield the corresponding azabicyclo[3.2.0]heptanes. taltech.ee

One approach begins with an iridium-catalyzed asymmetric allylic amination to create a chiral enyne intermediate with high enantioselectivity (92-99% ee). taltech.ee Subsequent cyclization of this enyne using a PtCl2 catalyst affords the azabicyclo[3.2.0]heptane product. taltech.ee The success of this cyclization is dependent on the substituents of the enyne. For instance, moderate yields (21-60%) are achieved when a trimethylsilyl (B98337) (TMS) group is present, with no loss of enantiomeric purity. taltech.ee However, if the substituent is a methyl, phenyl, n-butyl, or hydrogen atom, a cyclopropane-containing bicyclic product is formed instead. taltech.ee

The mechanism of the Pt-catalyzed cycloisomerization of an allenyne to a 3-azabicyclo[3.2.0]heptane involves the formation of a carbocation intermediate. The reaction medium can influence the final product; for example, using methanol (B129727) as a solvent can lead to the formation of a monocyclic product through nucleophilic capture and subsequent ring-opening. taltech.ee

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones and their corresponding alcohols is of significant interest due to their utility as building blocks for natural products. oup.com Various methods, including resolution of enantiomers, microbial reduction, oxidation of pure alcohols, and asymmetric catalysis, have been developed to achieve high enantiomeric purity.

Resolution of Enantiomers of 3-ethylthis compound

A process has been developed to resolve a racemic mixture of 3-ethylthis compound enantiomers. This method involves reacting the diastereomeric mixture with a basic heterocyclic-aldehyde compound, such as 4-pyridinecarboxaldehyde, in the presence of an optically active amine like (R)-2-(diphenylmethyl)pyrrolidine and a base. google.comgoogle.com It is believed that one diastereoisomer reacts to form heterocyclic aryl derivatives, leaving the desired (1R,5S)-3-ethylthis compound unreacted. google.com

The unreacted enantiomer can then be easily separated using conventional acid extraction techniques. google.comgoogle.com This process has been shown to produce the target compound with a high enantiomeric excess of 98%. google.com The resulting enantiomerically pure ketone is a valuable intermediate for synthesizing bicyclic γ-amino tetrazole derivatives used in treating neuropathic pain and central nervous system disorders. google.comgoogle.com

Another approach for resolution involves the stereoselective reduction of the ketone to the corresponding endo-alcohols, followed by conversion into diastereoisomeric pairs using a resolving agent like (–)-(1S,4R)-camphanic acid chloride. unibo.itlookchem.com These diastereoisomers can then be separated by flash chromatography and hydrolyzed to yield the pure alcohol enantiomers. lookchem.com

Microbial Reduction for Stereoselective Alcohol Formation

Microbial reduction offers an effective method for the stereoselective synthesis of chiral alcohols from this compound derivatives. Baker's yeast (Saccharomyces cerevisiae) has been successfully used to reduce methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones. oup.comresearchgate.net This reduction typically yields a mixture of enantiomerically pure (6S)-endo- and (6S)-exo-alcohols. oup.comresearchgate.net

For example, the reduction of 4-methylthis compound and 1,4-dimethylthis compound with baker's yeast produces the corresponding (6S)-alcohols. oup.com While this method provides access to chiral alcohols, the yields of the exo-alcohols can be low, and in some cases, the reduction may not leave an enantiomerically pure unreacted ketone. oup.com

Various other fungi and yeasts have been screened for their ability to reduce bicyclo[3.2.0]hept-2-en-6-one. psu.edu For instance, Curvularia lunata and Mortierella ramanniana have been shown to produce the 6-endo-alcohol and optically active bicycloheptenone. psu.edu The choice of microorganism can significantly influence the stereochemical outcome of the reduction.

Table 1: Microbial Reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by Eukaryotic Strains

Microbial Strain Diastereomeric Alcohol Products Reference
Saccharomyces cerevisiae (Fermipan®) (6S)-exo and (6S)-endo alcohols mdpi.com
Rhodotorula rubra C1768 (6S)-exo and (6S)-endo alcohols (higher yield than baker's yeast) mdpi.com
Curvularia lunata 6-endo-alcohol and optically active ketone psu.edu
Mortierella ramanniana 6-endo-alcohol and optically active ketone psu.edu

Oxidation of Enantiomerically Pure Alcohols to Ketones

The oxidation of enantiomerically pure alcohols provides a route to obtain enantiomerically pure ketones. oup.com This method is particularly useful when microbial reduction yields a mixture of alcohol diastereomers.

A kinetic resolution of racemic endo-alcohols can be achieved through microbial oxidation. oup.com For instance, Bacillus stearothermophilus has been used to oxidize racemic 1-methyl- and 1,4-dimethyl-bicyclo[3.2.0]heptenols. oup.com This oxidation selectively converts the (1S,5R,6R)-alcohols to the corresponding (1R,5S)-ketones with high enantiomeric excesses (82-86%), leaving the unreacted (1S,5R,6R)-alcohols in an almost enantiomerically pure state (ee 95-98%). oup.com Notably, the exo-alcohols are not oxidized under the same conditions. oup.comresearchgate.net

Chemical oxidation methods can also be employed. The oxidation of pure enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols using tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant furnishes the enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones. lookchem.comresearchgate.net

**Table 2: Oxidation of Racemic Methyl-Substituted Bicyclo[3.2.0]heptenols with *Bacillus stearothermophilus***

Substrate (Racemic Alcohol) Product (Ketone) Enantiomeric Excess of Ketone Recovered Alcohol Enantiomeric Excess of Recovered Alcohol Reference
(±)-1-methyl-bicyclo[3.2.0]heptenol (-)-(1R,5S)-1-methyl-bicyclo[3.2.0]heptenone 82% (+)-(1S,5R,6R)-1-methyl-bicyclo[3.2.0]heptenol 95% oup.com
(±)-1,4-dimethyl-bicyclo[3.2.0]heptenol (-)-(1R,5S)-1,4-dimethyl-bicyclo[3.2.0]heptenone 86% (+)-(1S,5R,6R)-1,4-dimethyl-bicyclo[3.2.0]heptenol 98% oup.com

Asymmetric Catalysis in Bicyclo[3.2.0]heptane Synthesis

Asymmetric catalysis represents a powerful tool for the direct synthesis of chiral bicyclo[3.2.0]heptane derivatives. taltech.ee Transition metal-catalyzed reactions, in particular, have been widely explored. nih.gov

An enantioselective approach to synthesizing bicyclo[3.2.0]heptanes has been developed using organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com This method utilizes chiral oxazolidinones as auxiliaries attached to aryl bis-enone substrates. Under visible light irradiation with Eosin Y as the photocatalyst and LiBr as an additive, enantioenriched and highly substituted bicyclo[3.2.0]heptanes can be synthesized. mdpi.com

Furthermore, combined amine/metal catalysis has been investigated for enantioselective carbocyclization reactions. diva-portal.org However, studies have revealed the potential for off-cycle catalyst cooperativity, which can lead to the formation of stable bicyclo[3.2.0]heptane species, thereby limiting the desired carbocycle product formation. diva-portal.org Understanding these cooperative pathways is crucial for designing more efficient enantioselective reactions. diva-portal.org

Chemical Reactivity and Transformation Mechanisms

Ring Expansion Reactions

Ring-expansion reactions of bicyclo[3.2.0]heptanone systems provide a stereocontrolled route to functionalized monocyclic and ring-annulated carbocycles, particularly five-, six-, and seven-membered rings. researchgate.net

In the presence of strong acids like fluorosulfonic acid (FSO3H) or 96% sulfuric acid (H2SO4), derivatives of bicyclo[3.2.0]heptanone undergo clean isomerization to form seven-membered ring ketones. researchgate.netcdnsciencepub.com For instance, bicyclo[3.2.0]heptan-6-one rearranges to cyclohept-2-enone, and bicyclo[3.2.0]hept-2-en-7-one isomerizes to cyclohepta-2,4-dienone. researchgate.netcdnsciencepub.com These cycloheptenone products can be recovered by quenching the strong acid solutions. researchgate.netcdnsciencepub.com However, the regioisomeric bicyclo[3.2.0]hept-2-en-6-one follows a different pathway, rearranging to protonated 1-acetylcyclopentadiene under the same conditions. researchgate.netcdnsciencepub.com The mechanism and synthetic applications of these acid-catalyzed, two-carbon ring expansions have been a subject of study. researchgate.netacs.org

Derivatives of Bicyclo[3.2.0]hept-3-en-6-one can be converted to isopropylidene derivatives, which then undergo ring expansion. Specifically, 6-(1-methylethylidene)bicyclo[3.2.0]heptanes, when treated with hydrobromic acid in a polar solvent like acetic acid, undergo a ring expansion to yield a mixture of bromo-dimethylbicyclo[3.3.0]octane products. researchgate.netunit.noresearchgate.net This reaction exhibits high stereoselectivity but moderate regioselectivity. unit.noresearchgate.net The use of a less polar solvent, such as diethyl ether, suppresses the ring expansion, favoring the addition of HBr across the double bond of the isopropylidene group instead. researchgate.netunit.noresearchgate.net

Table 1: Ring Expansion of 6-(1-methylethylidene)bicyclo[3.2.0]heptane

Reactant Reagents Solvent Major Products Reference
6-(1-methylethylidene) bicyclo[3.2.0]heptane HBr/HOAc Acetic Acid (polar) 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane researchgate.net, unit.no, researchgate.net
6-(1-methylethylidene) bicyclo[3.2.0]heptane HBr Diethyl Ether (nonpolar) Products of HBr addition to the isopropylidene double bond researchgate.net, unit.no, researchgate.net

The Baeyer-Villiger oxidation is a key reaction for this compound, converting the cyclic ketone into the corresponding lactones (cyclic esters). epo.org This oxidation is typically performed using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a Lewis acid. alfa-chemistry.comadichemistry.com The reaction is regioselective, with the insertion of an oxygen atom next to the carbonyl group. The migratory aptitude of the adjacent carbon atoms determines which bond is cleaved and where the oxygen is inserted. adichemistry.comthieme-connect.de

For rac-bicyclo[3.2.0]hept-2-en-6-one, Baeyer-Villiger monooxygenases (BVMOs) can be used for enantioselective oxidation, producing two regioisomeric lactones. d-nb.inforsc.org For example, the 2,5-diketocamphane-monooxygenase I (2,5-DKCMO) catalyzes this transformation. rsc.org The enantioselectivity of this enzymatic reaction has been found to be temperature-dependent. d-nb.info This method is valuable for producing enantiomerically pure lactones, which are important intermediates in the synthesis of prostaglandins (B1171923) and antibiotics. google.comunibo.it

Table 2: Products of Baeyer-Villiger Oxidation of rac-Bicyclo[3.2.0]hept-2-en-6-one

Catalyst/Reagent Products Key Feature Reference
Peroxyacids (e.g., mCPBA) Regioisomeric lactones Chemical oxidation adichemistry.com
2,5-DKCMO (BVMO enzyme) Enantiomerically enriched regioisomeric lactones Biocatalytic, enantioselective oxidation d-nb.info, rsc.org

Ring expansion of this compound and its derivatives can also be achieved using diazomethane (B1218177). epo.org This reaction, often referred to as homologation, involves the insertion of a methylene (B1212753) (-CH2-) group from diazomethane into the ring, expanding the five-membered cyclopentanone (B42830) ring into a six-membered cyclohexanone (B45756) ring. The reaction can be catalyzed by Lewis acids like scandium(III) triflate. For instance, the reaction of cis-bicyclo[3.2.0]hept-2-en-6-one with diphenyldiazomethane using a scandium(III) catalyst results in ring expansion. orgsyn.org This method is a powerful tool for accessing larger ring systems from cyclobutanone (B123998) precursors. researchgate.net

Cycloaddition Reactions

This compound itself is often synthesized via an intramolecular [2+2] cycloaddition reaction. The process typically involves the generation of a ketene (B1206846) from an unsaturated carboxylic acid chloride. google.com When an additional unsaturated bond is present in the side chain, the cis-ketene isomer can undergo an intramolecular cycloaddition to form the bicyclo[3.2.0]heptenone structure. epo.orggoogle.com For example, the dehydrochlorination of specific acid chlorides generates ketenes that cyclize to yield bicyclo[3.2.0]hept-3-en-6-ones or their isomers in moderate yields (30-50%). google.com This synthetic strategy is a cornerstone for accessing the bicyclo[3.2.0] core structure. thieme-connect.de

Reduction and Oxidation Reactions

The carbonyl group of this compound can be stereoselectively reduced to the corresponding alcohol, bicyclo[3.2.0]hept-3-en-6-ol. This transformation is significant for accessing chiral bicyclic alcohols, which are valuable intermediates in organic synthesis. researchgate.netlookchem.com Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are used for this purpose. smolecule.comarkat-usa.org

The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions. For example, the reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride or L-Selectride produces the endo-bicyclo[3.2.0]hept-6-en-3-ol with high selectivity. arkat-usa.org While L-Selectride offers higher selectivity, lithium aluminum hydride provides a practical selectivity of 90% and is more cost-effective. arkat-usa.org The resulting endo-alcohols can be separated from the minor exo-isomers and are precursors for various other derivatives. researchgate.netlookchem.com Biocatalytic reductions using microorganisms or isolated enzymes have also been explored to achieve high enantioselectivity in the synthesis of specific stereoisomers of bicyclo[3.2.0]heptanols. mdpi.com

Table 1: Stereoselective Reduction of Bicyclo[3.2.0]hept-6-en-3-one

Reducing Agent Product Selectivity (endo:exo) Reference
Lithium Aluminum Hydride (LiAlH₄) endo-Bicyclo[3.2.0]hept-6-en-3-ol 9:1 arkat-usa.org
L-Selectride endo-Bicyclo[3.2.0]hept-6-en-3-ol >99:1 arkat-usa.org

The oxidation of this compound, particularly the Baeyer-Villiger oxidation, demonstrates interesting aspects of chemo- and regioselectivity. researchgate.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of lactones. researchgate.net The reaction can be performed using reagents like hydrogen peroxide. acs.org

The regioselectivity of the Baeyer-Villiger oxidation of bicyclic ketones like bicyclo[3.2.0]hept-2-en-6-one can be influenced by the substitution pattern on the bicyclic framework. psu.edu For instance, the oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one can yield two regioisomeric lactones, the "normal" and "abnormal" products. researchgate.net The use of biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), can provide high regio- and enantioselectivity in these oxidations. researchgate.netwhiterose.ac.uknih.gov For example, phenylacetone (B166967) monooxygenase (PAMO) from Thermobifida fusca catalyzes the oxidation of bicyclo[3.2.0]hept-2-en-6-one to produce both regioisomeric lactones with high enantiomeric excess. researchgate.net Similarly, a flavoprotein monooxygenase from the marine bacterium Stenotrophomonas maltophilia (SMFMO) also catalyzes the regioselective Baeyer-Villiger oxidation of this substrate. nih.gov

Table 2: Regioselectivity in Baeyer-Villiger Oxidation of Bicyclo[3.2.0]hept-2-en-6-one

Catalyst/Reagent "Normal" Lactone "Abnormal" Lactone Ratio (Normal:Abnormal) Reference
Wild-type PAMO (1S,5R)-2-Oxabicyclo[3.3.0]oct-7-en-3-one (1S,5R)-3-Oxabicyclo[3.3.0]oct-7-en-2-one ~3:1 researchgate.net

Derivatization Strategies

The carbonyl carbon of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents, leading to alkylation. epo.org This reaction provides a route to tertiary alcohols with the bicyclic framework. For example, the addition of vinylmagnesium bromide to cis-bicyclo[3.2.0]hept-3,6-dien-2-one is reported to be completely regioselective and diastereoselective, yielding a single product isomer. acs.org Similarly, the reaction of bicyclo[3.2.0]hept-2-en-6-one with phenylmagnesium bromide results in the formation of 6-phenylbicyclo[3.2.0]hept-2-en-6-ol. yok.gov.tr This alkylation is a key step in the synthesis of various derivatives and more complex molecules. epo.org

The carbonyl group of this compound can be protected by converting it into a spirocyclic dioxolane. This is typically achieved by reacting the ketone with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. dergipark.org.trgoogle.com This reaction is a common strategy to protect the ketone functionality while performing reactions on other parts of the molecule, such as the double bond. The formation of the dioxolane is a reversible process, and the ketone can be regenerated by acid-catalyzed hydrolysis. The synthesis of spiro[bicyclo[3.2.0]hept-2-ene-6,2'- lookchem.comsmolecule.comdioxolane] from bicyclo[3.2.0]hept-2-en-6-one and ethylene glycol has been reported with a high yield of 92%. dergipark.org.tr

Formation of Enol Ethers for Further Transformation

The conversion of ketones to enol ethers is a fundamental transformation in organic synthesis, providing a versatile intermediate for a variety of subsequent reactions, including aldol (B89426) condensations, Michael additions, and cycloadditions. In the context of this compound, the formation of an enol ether, typically a silyl (B83357) enol ether, is accomplished by treating the ketone with a silylating agent in the presence of a base. wikipedia.org The most commonly employed silylating agents are trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org

The regioselectivity of the enol ether formation is a key consideration. Deprotonation of this compound can occur at either the C5 or C7 position. The use of a sterically hindered, strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) typically leads to the kinetically controlled product, which is the less substituted enolate. wikipedia.org Conversely, weaker bases like triethylamine (B128534) (Et3N), often in combination with the more reactive TMSOTf, tend to favor the formation of the thermodynamically more stable, more substituted enol ether. wikipedia.orgtcichemicals.com

Once formed, the silyl enol ether of this compound can be utilized in further synthetic elaborations. For instance, these intermediates are poised for reactions that construct new carbon-carbon bonds at the former α-position of the ketone.

Table 1: Representative Conditions for the Formation of Silyl Enol Ethers from Ketones

Reagent SystemBaseSolventTemperature (°C)Typical Outcome
Trimethylsilyl chloride (TMSCl)Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 0Kinetic enolate trapping
Trimethylsilyl triflate (TMSOTf)Triethylamine (Et3N)Dichloromethane (CH2Cl2)0 to rtThermodynamic enolate trapping
t-Butyldimethylsilyl chloride (TBDMSCl) / NaITriethylamine (Et3N)Acetonitrile (MeCN)rtSilylation

This table presents generalized conditions for the formation of silyl enol ethers from ketones and can be adapted for this compound. The specific regiochemical outcome (kinetic vs. thermodynamic) depends on the substrate and precise reaction conditions.

Sigmatropic Rearrangements in Bicyclo[3.2.0]hept-2-enes

The Bicyclo[3.2.0]hept-2-ene ring system is known to undergo thermal Current time information in Bangalore, IN.researchgate.net-sigmatropic rearrangements to afford the isomeric Bicyclo[2.2.1]hept-2-ene (norbornene) skeleton. iupac.org This transformation has been the subject of extensive experimental and theoretical studies to probe the principles of orbital symmetry control in pericyclic reactions. acs.org

The Woodward-Hoffmann rules predict that a thermal Current time information in Bangalore, IN.researchgate.net-sigmatropic carbon shift will proceed suprafacially with inversion of configuration at the migrating center (si) or antarafacially with retention of configuration (ar). Due to the geometric constraints of the bicyclic system, the rearrangement of Bicyclo[3.2.0]hept-2-ene is restricted to a suprafacial pathway. acs.org Therefore, the stereochemical course of the reaction, specifically the degree of inversion versus retention at the migrating carbon (C7), provides insight into the concertedness of the mechanism.

Studies on substituted Bicyclo[3.2.0]hept-2-enes, such as 7-methylbicyclo[3.2.0]hept-2-ene, have shown that the thermal rearrangement yields the corresponding substituted norbornene. acs.org The reaction proceeds with a notable preference for inversion of configuration at the migrating carbon, which is consistent with the predictions for a concerted, orbital symmetry-allowed process. However, a minor component of the product resulting from retention of configuration is also observed, suggesting that the reaction may proceed through a diradical intermediate or that the orbital symmetry rules are somewhat permissive. researchgate.netacs.org Computational studies support a mechanism involving a transition state that leads to a broad diradical plateau on the potential energy surface. researchgate.net

Table 2: Stereochemical Outcomes in the Thermal Current time information in Bangalore, IN.researchgate.net-Sigmatropic Rearrangement of Substituted Bicyclo[3.2.0]hept-2-enes

SubstrateProductPathwayStereochemical OutcomeReference
exo-7-Methylbicyclo[3.2.0]hept-2-ene5-MethylnorborneneSuprafacial Current time information in Bangalore, IN.researchgate.net-shiftPredominantly inversion (si/sr ratio of 7) acs.org
Bicyclo[3.2.0]hept-2-eneNorborneneSuprafacial Current time information in Bangalore, IN.researchgate.net-shiftFavored inversion pathway researchgate.net
exo-6-Acetoxy-7-methylbicyclo[3.2.0]hept-2-ene-Suprafacial Current time information in Bangalore, IN.researchgate.net-shiftPredominantly inversion perlego.com
endo-6-Acetoxy-7-methylbicyclo[3.2.0]hept-2-ene-Suprafacial Current time information in Bangalore, IN.researchgate.net-shiftPredominantly retention perlego.com

Theoretical and Computational Insights into this compound

The bicyclic ketone, this compound, serves as a versatile intermediate in the synthesis of various complex molecules, including prostaglandins and natural products. acs.orgacs.org While extensive synthetic applications have been explored, the theoretical and computational understanding of this specific isomer is less documented than its bicyclo[3.2.0]hept-2-en-6-one counterpart. This article focuses exclusively on the theoretical and computational studies that have been conducted on this compound, adhering to a strict outline of its computational chemistry.

Theoretical and Computational Studies

Computational chemistry provides a powerful lens through which to examine the reactivity, selectivity, and energetic landscapes of chemical compounds. For Bicyclo[3.2.0]hept-3-en-6-one, these studies have offered insights into its behavior in specific reaction contexts.

Density Functional Theory (DFT) has been the primary tool for the computational investigation of this compound and its derivatives. These studies have shed light on reaction mechanisms and selectivity.

DFT calculations have been employed to elucidate the mechanism of a copper-catalyzed asymmetric three-component photo-ATRA-type reaction involving an oxime ester derivative of this compound. chemrxiv.org This complex reaction is proposed to proceed through a process that enables a highly enantioselective intermolecular C-O cross-coupling. chemrxiv.org The computational studies focused on the key enantioselective C-O coupling step, providing a deeper understanding of the reaction pathway at a molecular level. chemrxiv.org

The formation of the this compound core itself is often achieved through an intramolecular [2+2] cycloaddition. researchgate.net For instance, the treatment of 3-hydroxy-6-alkenoic acids with reagents like acetic anhydride (B1165640) and potassium acetate (B1210297) can generate an α,β-unsaturated ketene (B1206846) intermediate, which then undergoes this cyclization to form the bicyclic system. researchgate.net

In the context of the copper-catalyzed photo-ATRA-type reaction, DFT has been used to understand the origins of the observed enantioselectivity. chemrxiv.org The study investigated the transition states leading to the different stereoisomers, which is a critical aspect of predicting the outcome of asymmetric reactions. chemrxiv.org While this pertains to stereoselectivity, it highlights the power of DFT in predicting the selectivity of reactions involving derivatives of this compound. chemrxiv.org The positional isomer, Bicyclo[3.2.0]hept-2-en-6-one, has been noted to exhibit altered regioselectivity in oxidation reactions compared to the 3-en-6-one isomer, underscoring the subtle but critical influence of the double bond position on reactivity.

A component of the potential energy surface was analyzed for the enantioselective C-O coupling step in the aforementioned copper-catalyzed reaction. chemrxiv.org DFT calculations were performed to determine the relative energies of the transition states leading to the (S)- and (R)-configured products. chemrxiv.org The energy difference between these two transition states was calculated to be 2.8 kcal/mol, which qualitatively supports the experimentally observed enantioselectivity. chemrxiv.org

Table 1: Calculated Energy Difference in Enantio-determining Transition States

Transition StateRelative Energy (kcal/mol)
TS-(S)0.0
TS-(R)+2.8
Data sourced from DFT calculations on the C-O cross-coupling step of a copper-catalyzed reaction involving a this compound derivative. chemrxiv.org

A review of the available scientific literature did not yield specific studies applying Molecular Electron Density Theory (MEDT) to the analysis of reactions involving this compound.

The structural elucidation of complex natural products containing the bicyclo[3.2.0]heptane skeleton has been aided by computational methods. mdpi.com In the study of terpenoids from the marine ciliate genus Euplotes, which are built on the bicyclo[3.2.0]heptane ring system, a combination of spectroscopic techniques with molecular mechanics (using MMX and MM3 force fields) and Density Functional Theory (DFT) was utilized to determine their complex structures. mdpi.com These computational approaches are vital for understanding the conformational preferences and stereochemistry of such intricate molecules. mdpi.com While these studies demonstrate the applicability of these methods to the core bicyclic system, specific conformational analysis data for the parent this compound were not detailed. mdpi.com

Applications in Natural Product Total Synthesis

Precursors for Pheromones

Derivatives of bicyclo[3.2.0]hept-3-en-6-one have proven to be instrumental in the synthesis of several insect pheromones, which are of significant interest for their potential applications in pest management.

Grandisol (B1216609), a component of the aggregation pheromone of the cotton boll weevil, has been synthesized utilizing 1,4-dimethylthis compound as a key intermediate. researchgate.net This approach, often referred to as the "bicyclo[3.2.0]hept-2-en-6-one approach," offers a practical and versatile alternative to photochemical methods. alfa-chemistry.com The synthesis of the pivotal intermediate, 1,4-dimethylthis compound, can be achieved through an intramolecular [2+2] cycloaddition of an α,β-unsaturated ketene (B1206846) intermediate. orgsyn.org This process is known for its good yield and high selectivity in producing the thermodynamically more stable endo-ene isomer. orgsyn.org

A key transformation in the synthesis of grandisol from this bicyclic ketone involves a Wolff-Kishner reduction to remove the carbonyl group, followed by oxidative cleavage of the cyclopentene ring. Subsequent functional group manipulations then lead to the final grandisol structure. This strategy highlights the utility of the bicyclo[3.2.0]heptane framework as a scaffold for the stereocontrolled introduction of the requisite functionalities of the target molecule.

Key Synthetic Steps in Grandisol Synthesis:

StepTransformationReagents and Conditions
1Formation of 1,4-dimethylthis compoundIntramolecular [2+2] cycloaddition of an α,β-unsaturated ketene
2Carbonyl ReductionWolff-Kishner reduction (e.g., hydrazine, base, heat)
3Ring CleavageOxidative cleavage of the double bond (e.g., ozonolysis, permanganate)
4Functional Group ManipulationReduction and other modifications to achieve the final structure

The same pivotal intermediate, 1,4-dimethylthis compound, also serves as a starting point for the stereoselective synthesis of lineatin, a pheromone of the ambrosia beetle. researchgate.net The synthetic strategy for lineatin diverges from that of grandisol in the way the bicyclic core is elaborated.

The synthesis of lineatin from 1,4-dimethylthis compound typically involves a stereoselective reduction of the ketone to the corresponding endo-alcohol. This is followed by a Baeyer-Villiger oxidation to form a lactone, which is a key intermediate. Subsequent steps involve the manipulation of the lactone and the remaining carbocyclic framework to construct the characteristic tricyclic acetal (B89532) structure of lineatin. The stereochemistry of the final product is carefully controlled throughout the synthetic sequence, demonstrating the power of using a rigid bicyclic starting material.

Filifolone, a terpenoid natural product, is chemically known as 4,7,7-trimethylthis compound. Its synthesis has been achieved from 4-methylthis compound through a crucial geminal dimethylation step. This transformation involves the introduction of two methyl groups at the C7 position, adjacent to the carbonyl group. This reaction is a general method that can be applied to other bicyclo[3.2.0]hept-3-en-6-ones and bicyclo[3.2.0]hept-2-en-6-ones.

The synthesis underscores a direct derivatization of the this compound skeleton to achieve the target natural product, showcasing the efficiency of this synthetic approach.

Intermediates for Sesquiterpenes

Bicyclo[3.2.0]hept-3-en-6-ones are valuable precursors for the synthesis of important intermediates used in the construction of complex sesquiterpenes, particularly those belonging to the linear condensed triquinane family.

Hirsutene is a polycyclic hydrocarbon that belongs to the class of triquinanes. The synthesis of hirsutene can be approached using intermediates derived from bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net A key transformation in this process is the Baeyer-Villiger oxidation of the this compound core. researchgate.net This reaction converts the cyclopentanone (B42830) ring into a lactone, specifically a 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one derivative. researchgate.net These lactones are crucial starting materials for the synthesis of linear condensed triquinane sesquiterpenes. researchgate.net The subsequent steps involve the elaboration of this bicyclic lactone intermediate into the characteristic tricyclic framework of hirsutene.

Similar to the synthesis of hirsutene, the total synthesis of δ2-capnellene, another triquinane sesquiterpene, can also utilize intermediates derived from bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net The synthetic strategy again relies on the Baeyer-Villiger oxidation of the bicyclic ketone to form a 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one intermediate. researchgate.net This lactone then serves as a versatile building block for the construction of the angularly fused tricyclic system of δ2-capnellene. The use of a common intermediate for the synthesis of different members of the triquinane family highlights the efficiency and versatility of this synthetic approach.

Hypnophilin Synthesis

This compound derivatives are key starting materials for the synthesis of linear condensed triquinane sesquiterpenes, including hypnophilin. orgsyn.orgorgsyn.org The total synthesis of (±)-Hypnophilin has been achieved through strategies that utilize intermediates derived from this bicyclic ketone. chemrxiv.orgpku.edu.cn One approach involves a samarium(II) iodide-promoted tandem radical cyclization, which successfully constructs the tricyclic core of hypnophilin. acs.org Another strategy employs a [5+2+1] cycloaddition/epoxidation/transannular radical cyclization sequence to asymmetrically synthesize (−)-hypnophilin. chemrxiv.orgpku.edu.cnchemrxiv.org In these syntheses, the bicyclo[3.2.0]heptane framework is strategically manipulated to form the characteristic 5-5-5 fused ring system of the target natural product. pku.edu.cn

Coriolin Synthesis

Similar to hypnophilin, the synthesis of coriolin, another linear condensed sesquiterpene, has been accomplished using methodologies that originate from this compound precursors. orgsyn.orgorgsyn.org A formal total synthesis of (±)-Coriolin was developed based on an intramolecular 1,3-diyl trapping reaction. chemrxiv.org Additionally, the samarium(II) iodide promoted tandem radical cyclization strategy used for hypnophilin also provides a formal synthesis of (±)-coriolin. acs.org A formal synthesis of (−)-coriolin was also achieved using the [5+2+1] cycloaddition/epoxidation/transannular radical cyclization strategy, highlighting the utility of this pathway for accessing multiple triquinane natural products. chemrxiv.orgpku.edu.cnchemrxiv.org

Raikovenal Synthesis

The total synthesis of the marine sesquiterpenoid raikovenal has been accomplished through a novel strategy utilizing the bicyclo[3.2.0]heptenone framework. acs.org This approach demonstrates the versatility of these bicyclic systems in constructing complex molecular architectures. The synthesis leverages the chemical reactivity of the bicyclo[3.2.0]hept-2-en-6-one scaffold, which allows for selective transformations to build the target molecule. acs.org

Building Blocks for Prostanoids and Jasmonoids

The bicyclo[3.2.0]heptanone skeleton is a valuable starting point for the synthesis of prostaglandins (B1171923) and jasmonoids, which are classes of biologically active lipid compounds.

Corey Lactone Derivatives

A key application of this compound is its conversion into Corey lactone derivatives, which are crucial intermediates in the synthesis of prostaglandins. researchgate.netnih.gov A stereoselective synthesis of a substituted Corey lactone derivative, 6-benzyloxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, has been achieved from a this compound precursor. researchgate.netnih.gov This process involves the bicyclization of a 3-hydroxy-6-heptenoic acid to form the this compound intermediate, followed by a Baeyer-Villiger oxidation to yield the desired γ-lactone. researchgate.net Another well-established route to Corey lactone involves the Diels-Alder cycloaddition of cyclopentadiene with dichloroketene, followed by dechlorination and Baeyer-Villiger oxidation. mdpi.com

Starting MaterialKey TransformationProductReference
5-benzyloxymethyl-3-hydroxy-6-heptenoic acidBicyclization, then Baeyer-Villiger oxidation6-benzyloxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one researchgate.netnih.gov
Cyclopentadiene and DichloroketeneDiels-Alder, Dechlorination, Baeyer-Villiger oxidationcis-2-oxabicyclo[3.3.0]oct-6-en-3-one mdpi.com

Synthetic Routes to PGE2 and 11-deoxy PGE2 Precursors

The bicyclo[3.2.0]heptanone framework has been elaborated into precursors for Prostaglandin E2 (PGE2) and 11-deoxy PGE2. arkat-usa.org An efficient preparation of racemic spiro[bicyclo[3.2.0]heptane-2,2'- orgsyn.orgresearchgate.netdioxolan]-6-one has been developed, starting from a photochemical [2+2] cycloaddition between 2-cyclopenten-1-one and vinyl acetate (B1210297). arkat-usa.org This intermediate undergoes a Baeyer-Villiger oxidation, where the more substituted carbon atom migrates, to provide a lactone that serves as a precursor to 11-deoxy prostanoid derivatives. arkat-usa.org Access to PGE2 precursors requires the introduction of an additional oxygen functionality, which can be achieved by first converting a bicyclo[3.2.0]heptan-6-ol acetate ester into a bicyclo[3.2.0]heptenone. This unsaturated ketone is then subjected to a similar Baeyer-Villiger and subsequent reactions to furnish a known precursor to PGE2. arkat-usa.org

Synthesis of cis-Jasmone and Methyl Jasmonate Precursors

The same lactone intermediate derived from the Baeyer-Villiger oxidation of spiro[bicyclo[3.2.0]heptane-2,2'- orgsyn.orgresearchgate.netdioxolan]-6-one also functions as a synthetic precursor to jasmonoids, including cis-jasmone and methyl jasmonate. arkat-usa.org The synthesis of methyl jasmonate often involves the alkylation of a 2-carbo(lower alkoxy)-3-oxocyclopentaneacetic acid lower alkyl ester. google.com The bicyclo[3.2.0]heptane-derived lactone provides an alternative entry into the functionalized cyclopentane (B165970) core required for these natural products. arkat-usa.org

Synthesis of Other Biologically Active Compounds

This compound and its derivatives serve as versatile building blocks in the total synthesis of various biologically active compounds. The strained bicyclic system provides a unique scaffold that can be strategically manipulated to construct complex molecular architectures. This section explores the application of this chemical compound in the synthesis of hop ether, sarkomycin, brefeldin A precursors, and intermediates for bicyclic γ-amino tetrazole derivatives.

Hop Ether Synthesis

Key Intermediates in Hop Ether Synthesis

IntermediateStarting MaterialKey TransformationReference
Isomeric LactoneSpiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-oneOzonolysis of trimethylsilyl (B98337) enol ether arkat-usa.orgarkat-usa.org
(±)-Hop EtherIsomeric LactoneFurther synthetic modifications arkat-usa.org

Sarkomycin Synthesis

The antitumor and antibiotic agent Sarkomycin has also been a target for synthesis utilizing bicyclo[3.2.0]heptan-6-one derivatives. Similar to the synthesis of hop ether, a crucial step involves the formation of a specific lactone intermediate. This lactone is generated from spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one via an oxidative cleavage of the corresponding trimethylsilyl enol ether through ozonolysis arkat-usa.orgarkat-usa.org. Alternative approaches to sarkomycin A synthesis have also been explored, such as the microbial Baeyer-Villiger reaction of various substituted bicyclo[3.2.0]heptan-6-ones, which can produce regioisomeric lactones with high enantiomeric excess nih.gov.

Synthetic Approaches to Sarkomycin

ApproachKey Intermediate/ReactionStarting Material DerivativeReference
OzonolysisIsomeric LactoneSpiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one arkat-usa.orgarkat-usa.org
Microbial Baeyer-Villiger ReactionRegioisomeric LactonesSubstituted bicyclo[3.2.0]heptan-6-ones nih.gov

Brefeldin A Precursors

Bicyclo[3.2.0]heptenone derivatives have been identified as valuable starting materials for the synthesis of precursors to Brefeldin A, a compound with antibiotic, antiviral, and cytostatic properties. Specifically, bicyclo[3.2.0]hept-2-en-7-one is a useful intermediate for this purpose epo.org. The strategic functionalization of the bicyclic system allows for the construction of the complex cyclopentane core of Brefeldin A. Research has demonstrated a "this compound approach" to prostaglandin intermediates, which share structural similarities with Brefeldin A, further underscoring the utility of this scaffold in synthesizing complex cyclopentanoids nih.gov.

Intermediates for Bicyclic γ-Amino Tetrazole Derivatives

A substituted derivative, (1R, 5S)-3-ethylthis compound, serves as a key intermediate in the synthesis of bicyclic γ-amino tetrazole derivatives. These derivatives are being investigated for the treatment of neuropathic pain and central nervous system disorders google.comlookchem.com. The synthesis involves the stereoselective preparation of the bicyclo[3.2.0]heptenone core, followed by a series of transformations to introduce the γ-amino tetrazole functionality. A patented process describes the isolation of the desired (1R, 5S) enantiomer with high enantiomeric excess, which is crucial for the biological activity of the final compounds google.com. The synthesis proceeds by reacting the bicyclic ketone with diethyl cyanomethylphosphonate to introduce a side chain, which is then further elaborated to form the tetrazole ring google.com.

Synthesis of Bicyclic γ-Amino Tetrazole Derivatives

StepReactantProductPurposeReference
1(1R, 5S)-3-ethylthis compoundIntermediate with cyanomethylidene side chainIntroduction of the side chain for tetrazole formation google.com
2Intermediate from Step 1Bicyclic γ-amino tetrazole derivativeFormation of the final active compound google.com

Advanced Research Directions and Future Perspectives

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-one and its derivatives is of paramount importance for their application in the synthesis of chiral natural products and pharmaceuticals. oup.com While methods for the preparation of racemic bicyclo[3.2.0]heptenones have been established, the development of efficient asymmetric routes remains a key research focus.

One promising approach involves the kinetic resolution of racemic bicyclo[3.2.0]heptenols, which are readily obtained by the reduction of the corresponding ketones. researchgate.net For instance, the conversion of racemic alcohols into diastereomeric pairs using a chiral resolving agent like (-)-(1S,4R)-camphanic acid chloride, followed by chromatographic separation and subsequent oxidation, can yield enantiomerically pure ketones. researchgate.netresearchgate.net

Future research in this area will likely concentrate on the development of catalytic asymmetric methods that can directly produce enantiopure this compound from achiral starting materials. This could involve the use of chiral catalysts in [2+2] cycloaddition reactions or the development of enantioselective desymmetrization strategies for prochiral precursors. The successful development of such methods would significantly enhance the accessibility of these valuable chiral building blocks.

Exploration of New Reactivity Modes

The unique structural features of this compound give rise to a rich and diverse reactivity profile that continues to be an active area of investigation. The strained four-membered ring and the enone system are particularly susceptible to a variety of chemical transformations.

One notable reaction is the Baeyer-Villiger oxidation, which converts the bicyclic ketone into the corresponding lactones. researchgate.netjmb.or.kr This transformation is a key step in the synthesis of various natural products and intermediates. researchgate.netacs.org The regioselectivity of this oxidation can be influenced by the substitution pattern on the bicyclic core and the choice of oxidant.

Another important reaction is the N-Bromosuccinimide (NBS)-induced lactonization, which demonstrates high chemo-, regio-, and stereoselectivity. capes.gov.bracs.org This reaction highlights the peculiar reactivity of the molecule, where the carbonyl group and the double bond are attached to the same bridgehead carbon. capes.gov.bracs.org

Future explorations of reactivity could delve into transition-metal-catalyzed reactions, such as ring-opening and ring-expansion reactions, to access novel molecular scaffolds. The development of new catalytic systems could unlock unprecedented transformations of the this compound framework, leading to the synthesis of a wider range of complex molecules.

Computational Design of this compound Analogs

Computational chemistry offers a powerful tool for the rational design of novel this compound analogs with tailored properties and reactivity. By employing theoretical calculations, researchers can predict the geometric and electronic structures of these molecules, providing insights into their stability and reactivity.

For instance, molecular mechanics (MM2) calculations have been used to study the conformational preferences of related bicyclo[3.2.0]heptane systems, revealing that the endo (boat) conformation is generally favored due to reduced Pitzer strain. Such computational studies can guide the design of analogs with specific conformational biases, which can in turn influence their reactivity and stereoselectivity in chemical reactions.

Future computational work could focus on:

Predicting Reactivity: Using density functional theory (DFT) and other quantum mechanical methods to model reaction pathways and predict the outcomes of various chemical transformations.

Designing Catalysts: Computationally screening potential catalysts for asymmetric syntheses and other novel reactions of this compound and its derivatives.

Exploring Photochemistry: Modeling the excited-state properties of these molecules to predict and understand their behavior in photochemical reactions, such as [2+2] cycloadditions. arkat-usa.org

These computational efforts will undoubtedly accelerate the discovery of new analogs with enhanced synthetic utility.

Applications in Material Science and Polymer Chemistry (e.g., ROMP)

The strained ring system of bicyclo[3.2.0]heptene derivatives makes them attractive monomers for Ring-Opening Metathesis Polymerization (ROMP). arkat-usa.org ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and properties.

Bicyclo[3.2.0]heptene derivatives have been successfully polymerized using ruthenium-based catalysts, leading to the formation of high molecular weight polymers. acs.org The properties of the resulting polymers can be tuned by modifying the substituents on the bicyclic monomer. This opens up possibilities for creating novel materials with tailored thermal, mechanical, and optical properties.

Future research in this area could explore:

Living ROMP: Developing living polymerization systems to achieve precise control over polymer molecular weight and architecture. acs.org

Functional Polymers: Incorporating functional groups into the bicyclo[3.2.0]heptene monomers to create polymers with specific functionalities for applications in areas such as drug delivery, sensors, and advanced coatings.

Copolymerization: Investigating the copolymerization of bicyclo[3.2.0]heptene derivatives with other cyclic olefins to create block and random copolymers with unique properties.

The exploration of this compound and its derivatives in polymer chemistry holds significant promise for the development of new and advanced materials.

Biocatalytic Transformations and Kinetic Resolution

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral molecules. Enzymes, with their high selectivity and mild reaction conditions, offer an attractive alternative to traditional chemical methods for the transformation of this compound and its derivatives.

Microbial reductions of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones using baker's yeast have been shown to produce enantiomerically enriched endo- and exo-alcohols. oup.com Furthermore, the kinetic resolution of racemic endo-alcohols via microbial oxidation with organisms like Bacillus stearothermophilus can provide the corresponding ketones with high enantiomeric excesses. oup.com

Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that have shown great potential in the transformation of bicyclic ketones. jmb.or.krbohrium.com These enzymes can catalyze the oxidation of bicyclo[3.2.0]hept-2-en-6-one to its corresponding lactones with high regioselectivity. jmb.or.krbohrium.com

Future research in biocatalysis will likely focus on:

Enzyme Screening and Engineering: Discovering new enzymes with improved activity, stability, and selectivity for the transformation of this compound and its analogs.

Cascade Reactions: Developing multi-enzyme cascade reactions to perform multiple transformations in a single pot, increasing the efficiency and sustainability of the synthetic process. mdpi.com

Immobilization: Developing robust methods for enzyme immobilization to improve their reusability and stability in industrial applications.

The continued exploration of biocatalytic methods will undoubtedly lead to more efficient and sustainable routes for the synthesis of chiral bicyclo[3.2.0]heptane derivatives.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.